

# Spectroscopic Data of Benzo[c]cinnoline: A Reference Guide for Aromatic Heterocycles

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## Compound of Interest

Compound Name: 1,10-Diazachrysene

Cat. No.: B1252772

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of foundational heterocyclic compounds is paramount. While the target of this guide, **1,10-Diazachrysene**, lacks readily available, published spectroscopic data, this guide presents a detailed analysis of a structurally related and well-characterized alternative: Benzo[c]cinnoline. The data herein serves as a valuable cross-referencing tool for researchers working with similar aza-aromatic systems.

Benzo[c]cinnoline, a tricyclic aromatic heterocycle, offers a pertinent case study for the application of standard spectroscopic techniques in structural elucidation. This guide provides a summary of its key spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

## Comparative Spectroscopic Data

To facilitate clear comparison, the following tables summarize the key spectroscopic data for Benzo[c]cinnoline. A placeholder for **1,10-Diazachrysene** is included to illustrate how a direct comparison would be structured.

Table 1: UV-Vis Spectroscopic Data

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Benzo[c]cinnoline	Ethanol	285, 305, 348	Data not readily available
1,10-Diazachrysene	Hypothetical	Data not available	Data not available

Table 2:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
Benzo[c]cinnoline	$\text{CDCl}_3$	8.65 (d, 2H), 8.25 (d, 2H), 7.80 (t, 2H), 7.65 (t, 2H)
1,10-Diazachrysene	Hypothetical	Data not available

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
Benzo[c]cinnoline	$\text{CDCl}_3$	149.5, 131.0, 130.0, 129.5, 128.5, 122.0
1,10-Diazachrysene	Hypothetical	Data not available

Table 4: Mass Spectrometry Data

Compound	Ionization Method	$[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ (m/z)
Benzo[c]cinnoline	Electron Ionization (EI)	180.07
1,10-Diazachrysene	Hypothetical	Data not available

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### 1. UV-Vis Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Sample Preparation:** A dilute solution of the analyte (e.g.,  $10^{-5}$  M) is prepared in a UV-grade solvent (e.g., ethanol, methanol, or dichloromethane).
- **Data Acquisition:** The spectrophotometer is blanked with the pure solvent in a quartz cuvette. The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The sample is placed in the NMR probe, and the magnetic field is shimmed to homogeneity. For  $^1\text{H}$  NMR, standard pulse sequences are used to acquire the spectrum. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

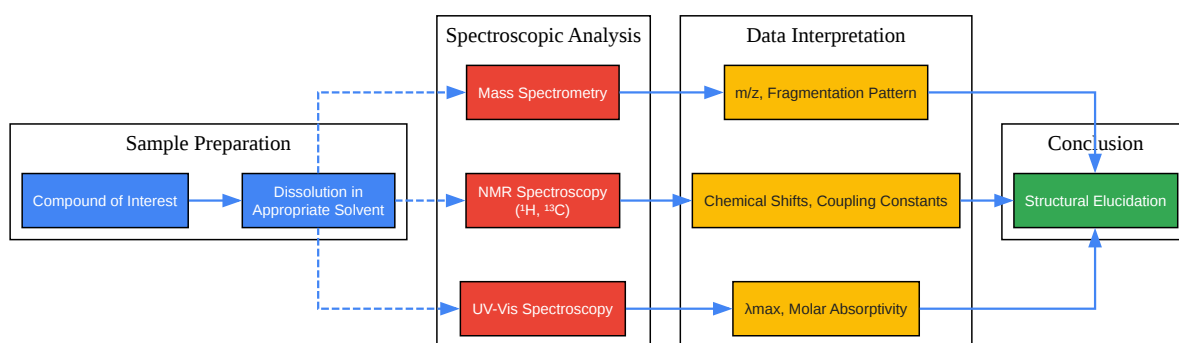
### 3. Mass Spectrometry

- **Instrumentation:** A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or magnetic sector instrument, coupled with an ionization source.
- **Sample Preparation:** The sample can be introduced directly as a solid or liquid via a direct insertion probe, or as a solution infused into the ionization source. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used.
- **Data Acquisition:** The sample is ionized using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The resulting ions are separated based on their

mass-to-charge ratio ( $m/z$ ) by the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

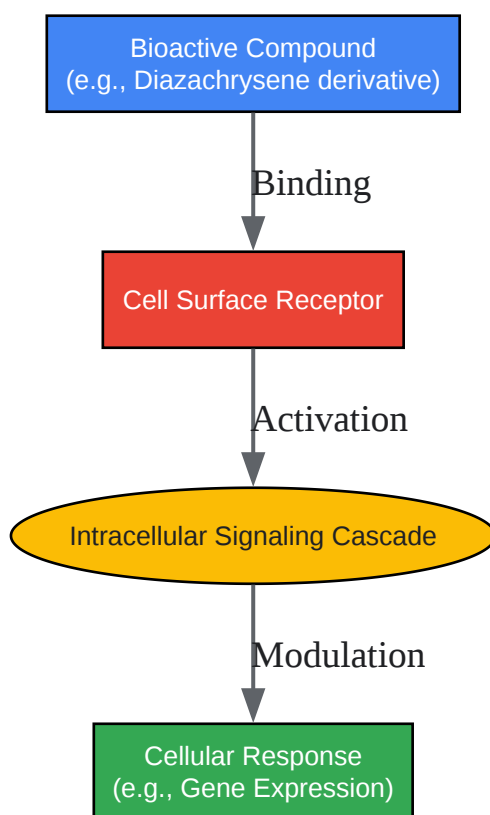
## Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a signaling pathway that could be studied using these techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Conceptual diagram of a signaling pathway involving a bioactive compound.

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